![molecular formula C13H8O4 B1246283 3,9-dihydroxy-6H-benzo[c]chromen-6-one CAS No. 174023-48-4](/img/structure/B1246283.png)
3,9-dihydroxy-6H-benzo[c]chromen-6-one
概要
説明
3,9-Dihydroxy-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C13H8O3. It is a derivative of benzo[c]chromen-6-one, characterized by the presence of two hydroxyl groups at the 3rd and 9th positions. This compound is known for its potential biological activities and is often studied for its applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-dihydroxy-6H-benzo[c]chromen-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable phenol derivative with a chromene precursor in the presence of a catalyst such as aluminum chloride (AlCl3) in a solvent like chlorobenzene. The reaction mixture is refluxed overnight, and the product is isolated by precipitation and purification using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions: 3,9-Dihydroxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of dihydrobenzo[c]chromen-6-one.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemical Properties and Structure
3,9-dihydroxy-6H-benzo[c]chromen-6-one has the molecular formula and a molecular weight of 228.20 g/mol. The compound features two hydroxyl groups at the 3rd and 9th positions, contributing to its biological activity. Its structure includes a fused benzene ring system with a chromene moiety that contains a carbonyl group at the 6th position.
Biological Activities
1. Estrogen Receptor Modulation
Research indicates that this compound selectively binds and activates estrogen receptor beta (ERβ). This selective activation is crucial as it offers potential therapeutic benefits for treating hormone-related diseases, such as certain breast cancers. Compounds that target ERβ specifically may reduce the side effects associated with non-selective estrogen receptor modulators that activate both ERα and ERβ .
2. Phosphodiesterase II Inhibition
The compound has been shown to inhibit phosphodiesterase II (PDE II), leading to increased levels of cyclic nucleotides within cells. This modulation can significantly influence cellular signaling pathways and gene expression, making it a candidate for cancer treatment . Specifically, enhancing cyclic nucleotide levels can promote apoptosis in cancer cells while inhibiting their proliferation.
Therapeutic Applications
1. Cancer Treatment
Given its ability to modulate estrogen receptors and inhibit phosphodiesterase II, this compound holds promise in developing targeted therapies for various cancers. Its selective action on ERβ suggests it could be beneficial in treating breast cancers that are sensitive to estrogen without the adverse effects seen with broader-spectrum drugs .
2. Cardiovascular Health
The modulation of cyclic nucleotide levels through PDE II inhibition may also extend to cardiovascular applications. Increased cyclic AMP and cyclic GMP levels can lead to vasodilation and improved cardiac function, presenting opportunities for treating heart diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
作用機序
The mechanism of action of 3,9-dihydroxy-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in enhanced signaling pathways that can have neuroprotective and anti-inflammatory effects .
類似化合物との比較
- 3,8-Dihydroxy-6H-benzo[c]chromen-6-one (Urolithin A)
- 3-Hydroxy-6H-benzo[c]chromen-6-one
- 1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Comparison: 3,9-Dihydroxy-6H-benzo[c]chromen-6-one is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and biological activity. Compared to Urolithin A, which has hydroxyl groups at the 3rd and 8th positions, this compound may exhibit different pharmacological properties and applications .
生物活性
3,9-Dihydroxy-6H-benzo[c]chromen-6-one, commonly known as Urolithin A, is a compound derived from ellagic acid and is recognized for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and research findings.
Target Enzyme:
The primary target of this compound is phosphodiesterase II (PDE2) . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic nucleotides, specifically cAMP and cGMP. By inhibiting PDE2, this compound increases the levels of these cyclic nucleotides, which subsequently enhances the activity of protein kinases such as PKA and PKG. This cascade leads to various cellular responses including changes in gene expression and cell proliferation.
Biochemical Pathways:
The inhibition of PDE2 by Urolithin A has been associated with:
- Induction of Autophagy: Promoting cellular recycling processes that remove damaged organelles and proteins.
- Apoptosis in Cancer Cells: Inducing programmed cell death in various cancer cell lines .
Pharmacological Properties
This compound exhibits several pharmacological effects:
- Antioxidant Activity: Demonstrated ability to scavenge free radicals and reduce oxidative stress, which is pivotal in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects: Inhibits the production of inflammatory mediators, suggesting potential applications in inflammatory diseases.
- Neuroprotective Effects: Research indicates that Urolithin A can protect neuronal cells against oxidative stress-induced damage, making it a candidate for treating neurodegenerative diseases .
In Vitro Studies
Table 1 summarizes the biological activities observed in various studies:
Study | Biological Activity | IC50 Value | Cell Line |
---|---|---|---|
PDE2 Inhibition | 3.67 μM | HT-22 | |
Cytotoxic Activity | N/A | Breast, Lung, Colon Cancer Cells | |
Induction of Apoptosis | N/A | Various Cancer Cell Lines |
Case Studies
- Neuroprotection in HT-22 Cells:
-
Cytotoxicity Against Cancer Cells:
- Urolithin A exhibited cytotoxic effects on breast, lung, and colon cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation.
特性
IUPAC Name |
3,9-dihydroxybenzo[c]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-2-4-10-11(5-7)9-3-1-8(15)6-12(9)17-13(10)16/h1-6,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGSXHQNUPZEHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(C=C(C=C3)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。